molecular formula C17H24N6O3S B10989006 ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B10989006
M. Wt: 392.5 g/mol
InChI Key: WVYIQXVJIDWZHB-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 4-methyl group and a carboxylate ester at position 3. The amino group at position 2 is functionalized with a [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl moiety. The tetrazole ring enhances metabolic stability and bioavailability, acting as a bioisostere for carboxylic acids, while the cyclohexyl group contributes to lipophilicity .

Properties

Molecular Formula

C17H24N6O3S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H24N6O3S/c1-3-26-15(25)14-12(2)19-16(27-14)20-13(24)9-17(7-5-4-6-8-17)10-23-11-18-21-22-23/h11H,3-10H2,1-2H3,(H,19,20,24)

InChI Key

WVYIQXVJIDWZHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.

    Thiazole Ring Formation: The thiazole ring is formed via a cyclization reaction involving a thioamide and an α-haloketone.

    Final Coupling: The final step involves coupling the tetrazole, cyclohexyl, and thiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the ethyl 1,3-thiazole-5-carboxylate scaffold but differ in substituents:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Features Evidence ID
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate (Target) Tetrazole-cyclohexylacetyl amino group ~455 Bioisosteric tetrazole, lipophilic cyclohexyl, ester
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoyl amino group 337.3 (C₁₄H₁₃N₃O₅S) Electron-withdrawing nitro group, planar aromatic substituent
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate Tetrazole-sulfanylbutanoyl amino group 432.52 (C₁₈H₂₀N₆O₃S₂) Sulfur linkage, extended aliphatic chain
Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate 4-Methylphenyl amino group at position 5 274.3 (C₁₃H₁₄N₂O₂S) Aromatic amine, steric hindrance at position 5
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Benzothiazole-pyrazole hybrid 302.35 (C₁₄H₁₄N₄O₂S) Fused benzothiazole, amino-pyrazole

Physicochemical Properties

  • Lipophilicity : The target compound’s cyclohexyl group increases logP compared to the nitrobenzoyl derivative (more polar) and the benzothiazole-pyrazole hybrid (moderate logP) .
  • Hydrogen Bonding: The tetrazole in the target compound forms strong hydrogen bonds (donor/acceptor), similar to compounds in and , whereas the nitrobenzoyl derivative relies on carbonyl interactions .

Crystallographic and Analytical Data

  • Structural Confirmation : SHELXL () and ORTEP () are widely used for refining crystal structures of similar thiazole derivatives. For example, hydrogen-bonding patterns in tetrazole analogs align with graph-set analyses described in .

Biological Activity

Chemical Structure and Synthesis

The structure of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate can be broken down into several functional groups that contribute to its biological properties. The thiazole ring is known for its diverse pharmacological activities, and the incorporation of a tetrazole moiety enhances the compound's potential as a bioactive agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the acetylamino group.
  • Coupling with the tetrazole derivative.

These steps are often optimized to maximize yield and purity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole and tetrazole groups have been shown to inhibit cancer cell proliferation in various in vitro studies.

Case Studies

  • Inhibition of Tumor Growth : A study conducted on related compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
  • Mechanism of Action : Molecular docking studies revealed that these compounds interact with key proteins involved in cell signaling pathways, such as EGFR and COX-2, which are crucial for tumor growth and survival .

Anti-inflammatory Activity

Compounds similar to this compound have also shown promise in reducing inflammation. In vitro assays demonstrated significant inhibition of TNF-alpha release in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

While primarily noted for anticancer and anti-inflammatory properties, some derivatives have exhibited antimicrobial activity against various bacterial strains. This suggests a broader spectrum of biological activity that warrants further exploration .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target Cell Lines
Compound AAnticancer4.22HCT-15 (colon cancer)
Compound BAnti-inflammatory0.283Macrophages
Compound CAntimicrobial12.07E. coli

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